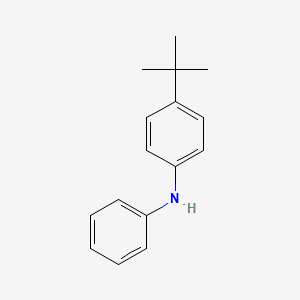

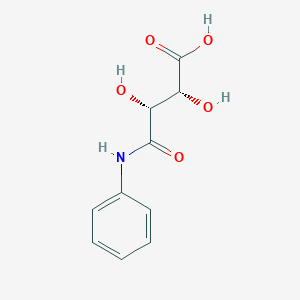

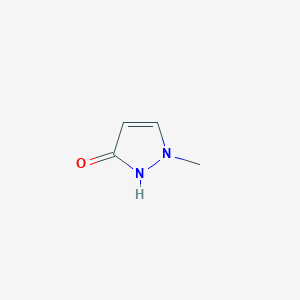

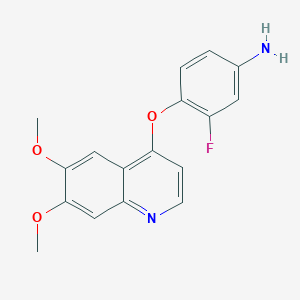

4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺

描述

The compound "4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as affinity for certain receptors and potential as imaging agents for melanoma . These compounds typically consist of a benzamide core with various substitutions that can significantly alter their chemical and biological behavior.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the preparation of optically active intermediates, as seen in the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers . These intermediates are usually derived from commercially available starting materials, such as trans-4-hydroxy-L-proline, and are then further modified to obtain the desired benzamide compound. The synthesis process is crucial as it can influence the purity, yield, and pharmacological properties of the final product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These methods provide detailed information about the molecular geometry, crystal system, and vibrational frequencies, which are essential for understanding the compound's chemical behavior and interaction with biological targets. Density functional theory (DFT) calculations are also employed to predict the electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity through molecular electrostatic potential (MEP) surface maps .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of different functional groups and the overall molecular structure. For instance, the introduction of a 4-amino group in benzamide derivatives has been shown to be necessary for melanoma uptake, while modifications such as dialkylation of the amide nitrogen or replacing the CONH group with CH2NH can lead to less advantageous results . The chemical reactions and interactions of these compounds with biological targets are complex and can be studied through binding assays and other in vitro and in vivo experiments .

Physical and Chemical Properties Analysis

Benzamide derivatives exhibit a range of physical and chemical properties that can be characterized through thermal analysis, spectroscopy, and computational methods . These properties include melting points, thermal stability, and solubility, which are important for the development of pharmaceutical formulations. The polymorphism of these compounds, as seen in the different crystalline forms of TKS159, can also affect their physical properties and, consequently, their bioavailability and therapeutic efficacy .

科学研究应用

神经药理学应用

多巴胺拮抗药物的构象研究

对包括4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺在内的衍生物进行理论构象分析表明这些化合物存在不同的能量状态,这对于理解它们与多巴胺受体的相互作用至关重要(van de Waterbeemd & Testa, 1983)。

5-羟色胺受体激动剂的开发

对4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺衍生物的研究导致了具有潜在胃肠动力学应用的化合物的开发,作为5-羟色胺受体激动剂(Sonda et al., 2003)。

药物化学

放射性药物的开发

对4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺衍生物进行放射标记,可能用于γ发射断层扫描,为了解其在医学成像中的应用提供了见解(Mertens et al., 1994)。

胃动力药物的开发

合成新型苯甲酰胺衍生物,包括4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺,显示出作为胃动力药物的潜力,对5-羟色胺受体具有高亲和力(Itoh et al., 1999)。

抗多巴胺活性和胃动力应用

探索苯甲酰胺衍生物的合成和药理特性,包括所讨论的化合物,可能用作抗多巴胺药物和胃动力应用(Prieto et al., 1977)。

金属配合物的合成和生物活性

合成了包括4-氨基-3-甲氧基-N-(1-甲基-4-哌啶基)苯甲酰胺在内的苯甲酰胺的金属配合物,可能用于抗菌应用,展示了该化合物在药物化学中的多功能性(Khatiwora et al., 2013)。

属性

IUPAC Name |

4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFLVPPIOYEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213598 | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide | |

CAS RN |

876126-60-2 | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876126-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)